S-(-)-Sulpiride-d3
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Overview
Description
S-(-)-Sulpiride-d3 (also known as (−)-sulpiride-d3) is a drug that has been used in the laboratory for various scientific research applications. It is a synthetic compound belonging to the class of substituted benzamides and is a chiral compound with a d-configuration. It is a selective dopamine D2 receptor antagonist, meaning that it blocks the activity of the dopamine D2 receptor in the brain. It has been used in the laboratory to study the effects of dopamine on behavior, and has been used in a variety of studies related to neuroscience, psychopharmacology, and biochemistry.
Scientific Research Applications
Structural and Vibrational Spectroscopy
S-(-)-Sulpiride-d3's conformational and vibrational behaviors have been studied using density functional theory (DFT) and spectroscopy. This research is crucial for understanding its molecular behavior and interactions, particularly in its applications as a neuroleptic or antipsychotic drug (Kecel-Gunduz et al., 2015).
Synthesis and Characterization
The synthesis of racemic d3-sulpiride and its (R) and (S) isomers has been explored. This includes the characterization of their structures through melting points, IR, 1H-NMR, GC-MS, and polarimetry, which is significant for both pharmaceutical formulation and research purposes (Al-koutayni-rifai et al., 1989).
Molecular Modeling and Nanoparticle Formulation
In silico analysis, including molecular dynamic simulation and docking studies, have been conducted on this compound to define its molecular profile and interactions, particularly with dopamine receptors. This is combined with the synthesis of polymeric nanoparticles for controlled drug release, enhancing its solubility and stability (Kecel-Gunduz et al., 2020).
Binding and Receptor Studies
Research has also been conducted on the specific binding of this compound to rat striatal preparations, highlighting its interaction with dopamine receptors. Such studies are fundamental in understanding its pharmacological actions in the brain (Theodorou et al., 1980).
Formulation and Bioavailability Enhancement
There are studies focused on enhancing the oral bioavailability of this compound via various formulations. For instance, research on fast orally disintegrating tablets aims to improve its absorption and efficacy (Tawfeek et al., 2020).
Mechanism of Action
Target of Action
Levosulpiride-d3 primarily targets the Dopamine D2 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.
Mode of Action
Levosulpiride-d3 acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function.
Biochemical Pathways
The blocking of the Dopamine D2 receptor affects the dopaminergic neurotransmission pathways in the brain. The downstream effects of this blockade can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, and endocrine regulation .
Pharmacokinetics
It’s known that the deuterium substitution in drug molecules, like in levosulpiride-d3, can potentially affect the drug’spharmacokinetic and metabolic profiles . This could influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of Levosulpiride-d3’s action primarily involve changes in neurotransmitter activity due to the blockade of the Dopamine D2 receptor. This can lead to alterations in neuronal signaling and potentially result in therapeutic effects for conditions like schizophrenia and depression, where dopamine signaling is implicated .
properties
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-XTRIYBSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512625 |
Source
|
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124020-27-5 |
Source
|
Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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